![molecular formula C29H21ClN4O B2922088 N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide CAS No. 956211-82-8](/img/structure/B2922088.png)

N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

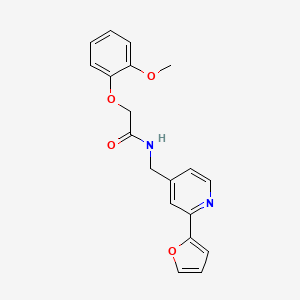

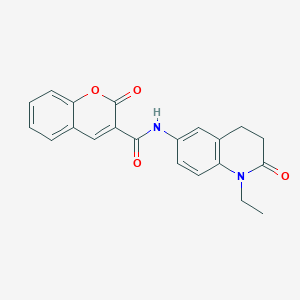

This compound is a Schiff base, which is a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - not hydrogen . Schiff bases are often used in organic synthesis and coordination chemistry .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

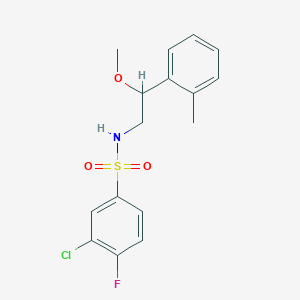

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques, including mass spectrometry, NMR spectroscopy, and IR spectroscopy .Aplicaciones Científicas De Investigación

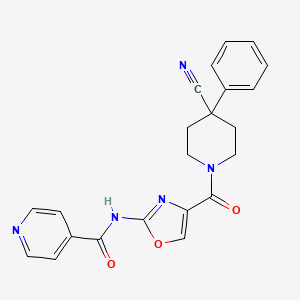

Pharmaceutical Drug Design

The biphenyl and pyrazole components of this compound suggest potential utility in drug design due to their common presence in pharmacologically active molecules. The structural flexibility and the ability to form stable complexes with various enzymes and receptors make it a valuable scaffold for developing new therapeutic agents .

Antiviral Research

Compounds with similar structures have been shown to possess antiviral properties. The ability to inhibit viral replication by interfering with protein synthesis or viral entry into host cells makes this compound a candidate for further research in antiviral medication development .

Anti-inflammatory Applications

The pyrazole moiety is known for its anti-inflammatory properties. This compound could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to new treatments for chronic inflammatory diseases .

Cancer Treatment

The biphenyl component is often found in molecules with anticancer activity. This compound could be explored for its ability to act as a chemotherapeutic agent, possibly through mechanisms such as apoptosis induction or angiogenesis inhibition .

Material Science

Due to its robust aromatic structure, this compound could be used in material science, particularly in the synthesis of novel organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .

Agricultural Chemistry

Compounds with similar structures have been utilized in the development of pesticides and herbicides. This compound’s potential reactivity with biological enzymes could make it a candidate for pest control applications .

Mecanismo De Acción

Target of Action

The primary target of this compound is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway . By inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, the compound prevents the conversion of 3-hydroxyacyl-ACP to trans-2-enoyl-ACP, a critical step in the elongation cycle of fatty acid biosynthesis. This disruption can have downstream effects on the production of lipids and other molecules that rely on fatty acids.

Result of Action

The inhibition of the fatty acid biosynthesis pathway can lead to a decrease in the production of important biomolecules, potentially leading to growth inhibition or death of the organism . The exact molecular and cellular effects would depend on the specific organism and the role that fatty acids play in its physiology.

Propiedades

IUPAC Name |

4-chloro-N-[(E)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21ClN4O/c30-26-17-15-24(16-18-26)29(35)32-31-19-25-20-34(27-9-5-2-6-10-27)33-28(25)23-13-11-22(12-14-23)21-7-3-1-4-8-21/h1-20H,(H,32,35)/b31-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEZHBNOOSLBPK-ZCTHSVRISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NNC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2922006.png)

![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)

![[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol](/img/structure/B2922010.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2922011.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)

![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)

![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)

![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)